molecular formula C8H7NO4 B189176 5-Methoxy-2-nitrobenzaldehyde CAS No. 20357-24-8

5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176
CAS No.: 20357-24-8
M. Wt: 181.15 g/mol
InChI Key: BNTDDWPHSMILHQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is typically a solid at room temperature and has a melting point of approximately 83°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxy-2-nitrobenzaldehyde involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) . The reaction is carried out at room temperature for 16 hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Amines or alcohols under acidic or basic conditions.

Major Products:

    Reduction: 5-Methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Condensation: Imines or acetals.

Scientific Research Applications

5-Methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 5-Chloro-2-nitrobenzaldehyde
  • 5-Hydroxy-2-nitrobenzaldehyde
  • 3-Methoxy-2-nitrobenzaldehyde
  • 2-Methoxy-5-nitrobenzaldehyde

Comparison: 5-Methoxy-2-nitrobenzaldehyde is unique due to the presence of both a methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. For example, the methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to compounds without the methoxy group .

Biological Activity

5-Methoxy-2-nitrobenzaldehyde (C8H7NO4), also known by various synonyms such as m-Anisaldehyde, 6-nitro- and 2-NITRO-5-METHOXYBENZALDEHYDE, is a compound with notable biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.

  • Molecular Formula : C8H7NO4
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 20357-24-8

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, Schiff base ligands synthesized from this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Pseudomonas aeruginosaInhibited
Candida albicansInhibited

In a study conducted by Joshi et al., the synthesized Schiff base ligands derived from this compound were tested for antimicrobial activity using the broth dilution method. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. A study highlighted the synthesis of various metal complexes with Schiff bases derived from this compound. These complexes were evaluated for their cytotoxic effects on cancer cell lines, including human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cells.

Case Study Findings:

  • Cell Proliferation Inhibition : The metal complexes significantly inhibited cell proliferation in all tested cancer cell lines.
  • Mechanism of Action : The mechanisms involved apoptosis induction and cell cycle arrest, which were assessed through MTT assays and flow cytometry techniques .

Enzyme Inhibition Studies

This compound derivatives have been studied for their potential as inhibitors of various enzymes, particularly monoamine oxidase (MAO) and cholinesterases (ChE).

Key Findings:

  • MAO-B Inhibition : Compounds derived from this compound exhibited competitive inhibition against MAO-B with an IC50 value of approximately 0.212 µM.
  • ChE Inhibition : The derivatives also showed mixed-type inhibition towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant potency .

The synthesis of this compound derivatives often involves condensation reactions that yield Schiff bases. The biological activity is attributed to the structural features that facilitate interaction with biological targets.

Proposed Mechanism:

  • Formation of Schiff Base : The initial reaction between the aldehyde and amine leads to the formation of a Schiff base.
  • Metal Complexation : Coordination with metal ions enhances the stability and biological activity of the resulting complexes.
  • Biological Interaction : The active compounds interact with target enzymes or cellular components, leading to inhibition or modulation of biological pathways.

Q & A

Basic Questions

Q. How is 5-Methoxy-2-nitrobenzaldehyde utilized as a building block in synthesizing heterocyclic compounds?

  • Methodological Answer: this compound serves as a precursor in domino reduction-Friedländer heterocyclization to synthesize quinolines. The nitro group undergoes reduction to an amine, which then reacts with ketones to form the heterocyclic core. For example, coupling with acetophenone yielded (E)-3-(5-methoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one at 50% efficiency after ethanol crystallization . Reaction conditions (catalyst, solvent, temperature) must be optimized to balance reduction and cyclization steps .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, nitro at C2). IR spectroscopy identifies aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Elemental analysis validates purity, with C/H/N ratios matching theoretical values within ±0.4%. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺) with <3 ppm error .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer: Store in airtight amber vials under inert gas (N₂/Ar) at −20°C to inhibit aldehyde oxidation. Use nitrile gloves and fume hoods due to potential nitro compound toxicity. Purify via silica gel chromatography (hexane/EtOAc gradient) before use to remove oxidized byproducts .

Advanced Questions

Q. What mechanistic role does the nitro group play in palladium-catalyzed reductive cyclization reactions involving this compound?

  • Methodological Answer: The nitro group acts as an electron-withdrawing substituent, polarizing the aldehyde carbon for nucleophilic attack. During Pd-catalyzed reactions, it is reduced to an amine, which facilitates cyclization. Over-reduction to hydroxylamine intermediates must be controlled via catalyst choice (e.g., Pd/C vs. Pd(OAc)₂) and reducing agent (e.g., formic acid). Computational studies (DFT) show the nitro group lowers the LUMO energy at C1 by 1.2 eV, accelerating reactivity .

Q. How do substituent electronic effects influence yield variations in Friedländer heterocyclization with this compound?

  • Methodological Answer: Electron-deficient ketones (e.g., acetylpyridine) improve yields (up to 93%) by stabilizing imine intermediates, while bulky ketones hinder cyclization. Steric maps and Hammett constants (σₘ‑OCH₃ = −0.12; σ₀‑NO₂ = +1.25) predict reactivity. For example, coupling with electron-rich ketones (e.g., 4-methoxyacetophenone) requires higher temperatures (110°C vs. 80°C) to overcome steric hindrance .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based syntheses?

  • Methodological Answer: Systematically test parameters:

  • Catalyst loading: 5 mol% Pd vs. 10 mol% Pd impacts nitro reduction efficiency.
  • Solvent polarity: DMF stabilizes charged intermediates better than THF.
  • Purification: Column chromatography vs. recrystallization affects isolated yields.
    Tabulate data as in Table 3 of recent studies, where ketone electronic properties correlated with yields (65–93%) .

Q. What strategies mitigate competing side reactions during nitro group transformations in this compound?

  • Methodological Answer: Use selective reducing agents (e.g., Zn/HCl for partial reduction) and monitor via in situ IR to detect intermediates like hydroxylamines. Anhydrous conditions and slow reagent addition minimize aldol condensation byproducts. For example, in domino reactions, maintaining pH <7 prevents premature cyclization .

Properties

IUPAC Name

5-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDDWPHSMILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282255
Record name 5-Methoxy-2-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-24-8
Record name 20357-24-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-nitrobenzaldehyde
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Record name 5-Methoxy-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

Methyl iodide (23.34 g, 0.165 mol) and potassium carbonate (22.73 g, 0.165 mol) are added to a solution of 5-hydroxy-2-nitrobenzaldehyde (25 g, 0.149 mol) in N,N-dimethylformamide. The reaction mixture is stirred at room temperature for 18 hours and poured into water. The resultant aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title product as a brown solid, mp 89°-90° C.
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25 g
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Synthesis routes and methods II

Procedure details

To the solution of (5-methoxy-2-nitrophenyl)methanol (18 g, 0.098 mol) in anhydrous DCM (0.2 L) was added PDC (11.5 g, 0.147 mol, 1.5 eq) and 4 A MS (120 g) in portions. The mixture was stirred at room temperature for 16 h, filtered through a Celite pad. The filtrate was evaporated to dryness in vacuum to afford 5-methoxy-2-nitrobenzaldehyde (10 g, yield: 57%) as a light yellow solid. 1HNMR (400 MHz, DMSO-d6) δ: 10.24 (s, 1H), 8.14 (d, J=8.8 Hz, 1H), 7.31 (dd, J=8.8, 3.2 Hz, 1H), 7.20 (d, J=3.2 Hz, 1H), 3.89 (s, 3H); ESI-MS: m/z 182.0 ([M+1]+).
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11.5 g
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Synthesis routes and methods III

Procedure details

A mixture containing 5-hydroxy-2-nitrobenzaldehyde (1 eq) in DMF with iodomethane (1.1eq) and potassium carbonate (1eq) was stirred at room temperature for 16 hours. The resulting mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried and concentrated to afford 5-methoxy-2-nitrobenzaldehyde in quantitative yield.
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Synthesis routes and methods IV

Procedure details

5-Hydroxy-2-nitrobenzaldehyde (25.0 g, 150 mmol) was dissolved in N,N-dimethylformamide (200 mL, 2000 mmol), followed by potassium carbonate (20.7 g, 150 mmol) and methyl iodide (10.2 mL, 164 mmol). The reaction mixture was stirred for 10 hours at 23° C. Ethyl acetate (1000 mL) was added, and the mixture was washed with water and brine. Organic layer was dried over sodium sulfate. Removal of solvent gave a crude solid product, which was treated with DCM and hexanes. The solid was collected and washed with hexanes (27.0 g, 100%). 1H NMR (CHLOROFORM-d) δ: 10.50 (s, 1H), 8.18 (d, J=9.0 Hz, 1H), 7.34 (d, J=2.8 Hz, 1H), 7.16 (dd, J=9.2, 2.9 Hz, 1H), 3.97 (s, 3H). MS (M+1): 182.10.
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25 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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